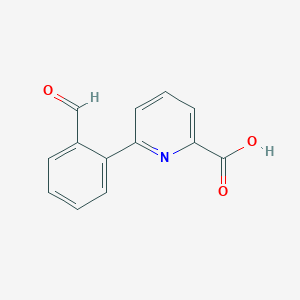

6-(2-Formylphenyl)picolinic acid

Description

Contextualizing Picolinic Acid Derivatives as Versatile Ligands and Building Blocks

Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives are well-established as effective chelating agents in coordination chemistry. nih.govnih.gov The presence of the pyridine (B92270) nitrogen atom and the carboxylic acid group in a 1,2-relationship allows for the formation of stable five-membered chelate rings with a wide variety of metal ions. orientjchem.orgresearchgate.net This bidentate coordination mode is a fundamental aspect of their utility, leading to the formation of robust and well-defined metal complexes. nih.govresearchgate.net

The versatility of picolinic acid derivatives extends beyond simple chelation. The pyridine ring can be readily functionalized, allowing for the tuning of the ligand's steric and electronic properties. This adaptability has led to their use in a diverse range of applications, from catalysis to the development of new materials with interesting magnetic or luminescent properties. researchgate.netresearchgate.net The inherent stability of the picolinate-metal bond provides a reliable platform for the construction of more complex, multifunctional ligand systems. nih.gov

The Strategic Significance of the 2-Formylphenyl Moiety in Ligand Design and Reactivity

The incorporation of a 2-formylphenyl group into a ligand scaffold introduces a reactive aldehyde functionality. This group is of particular strategic importance for several reasons. Firstly, the aldehyde can participate in a wide array of chemical transformations, most notably Schiff base condensation reactions with primary amines. This allows for the facile post-synthetic modification of the ligand and its metal complexes, enabling the construction of larger, more intricate supramolecular assemblies.

Secondly, the formyl group can act as a secondary binding site, potentially leading to the formation of polynuclear or higher-coordinate metal complexes. The oxygen atom of the aldehyde can coordinate to a metal center, influencing the geometry and reactivity of the resulting complex. This "hemilabile" behavior, where a donor group can reversibly bind and unbind to a metal center, is a key concept in modern ligand design, with implications for catalysis and sensor development. nih.gov

Historical Development and Initial Research Trajectories of Related Chemical Architectures

The development of bifunctional ligands has a rich history, with early work on compounds like 2,2'-bipyridine (B1663995) laying the groundwork for the field. nih.gov The synthesis of 2,2'-bipyridine in the late 19th century and its subsequent investigation as a ligand in the early 20th century opened the door to understanding how multi-dentate ligands could be used to create stable metal complexes with unique properties. nih.gov

The exploration of pyridine-based ligands expanded over time to include a variety of functional groups. researchgate.net The synthesis of pyridine-2-carboxylate derivatives, for instance, has been a subject of study for many decades, with various methods developed for their preparation. elsevierpure.comnih.gov The deliberate combination of different functional moieties to create "hybrid ligands" is a more recent trend, driven by the desire to create molecules with specific and tunable functions. nih.gov The synthesis of molecules containing both a pyridine-carboxylic acid and a formyl group, such as 6-formyl-pyridine-2-carboxylate derivatives, represents a logical progression in this area, aiming to combine the strong coordinating ability of the picolinate (B1231196) unit with the reactive potential of the aldehyde. elsevierpure.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-(2-formylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-8-9-4-1-2-5-10(9)11-6-3-7-12(14-11)13(16)17/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUVEWOXDSYCRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=NC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259696 | |

| Record name | 6-(2-Formylphenyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566198-43-4 | |

| Record name | 6-(2-Formylphenyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566198-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Formylphenyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 6 2 Formylphenyl Picolinic Acid

Retrosynthetic Analysis of the 6-(2-Formylphenyl)picolinic Acid Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. google.com For this compound, the most logical and strategic disconnection is at the carbon-carbon bond linking the picolinic acid ring and the phenyl ring. This bond is a prime candidate for a transition-metal-catalyzed cross-coupling reaction, which is a robust and widely used method for forming aryl-aryl bonds. wikipedia.orglibretexts.org

This disconnection strategy, known as a transform, leads to two key synthons: a nucleophilic 2-formylphenyl fragment and an electrophilic 6-substituted picolinic acid fragment. The corresponding synthetic equivalents for these synthons are readily identifiable. The 2-formylphenyl synthon is represented by 2-formylphenylboronic acid , a commercially available reagent. nih.govsigmaaldrich.com The picolinic acid synthon's equivalent would be a 6-halopicolinic acid derivative, such as 6-chloro- or 6-bromopicolinic acid. To prevent interference from the acidic proton of the carboxyl group during the coupling reaction, it is typically protected as an ester, for example, a methyl or ethyl ester.

Therefore, the primary retrosynthetic pathway suggests that this compound can be synthesized from a protected 6-halopicolinic acid and 2-formylphenylboronic acid via a Suzuki-Miyaura cross-coupling reaction, followed by deprotection (hydrolysis) of the ester to reveal the carboxylic acid.

De Novo Synthesis Approaches to this compound

The forward synthesis, or de novo synthesis, can be approached through several modern organic chemistry methodologies.

Multi-Component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful tools for building molecular complexity. wikipedia.org The synthesis of picolinate (B1231196) and picolinic acid derivatives can be achieved through MCRs that construct the pyridine (B92270) ring from acyclic precursors. rsc.org For instance, a reaction involving an aldehyde, an ammonium (B1175870) source, a dicarbonyl compound, and another active methylene (B1212753) compound could theoretically be designed. rsc.org

However, for a specifically substituted target like this compound, controlling the regioselectivity to place the aryl group at the 6-position and the carboxylic acid at the 2-position while preventing side reactions with the formyl group presents a significant challenge. Consequently, a stepwise approach involving a cross-coupling reaction is generally more practical and higher yielding for this particular scaffold.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling reaction stands out as the most effective and direct method for synthesizing the this compound scaffold, as suggested by the retrosynthetic analysis. wikipedia.org This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. libretexts.org

A plausible synthetic route is as follows:

Esterification: Picolinic acid is first converted to its methyl ester, Methyl picolinate , to protect the carboxylic acid. A common method is reaction with thionyl chloride followed by methanol. A halogen, typically chlorine or bromine, is required at the 6-position. Methyl 6-chloropicolinate serves as a suitable electrophilic coupling partner.

Suzuki-Miyaura Coupling: Methyl 6-chloropicolinate is reacted with 2-formylphenylboronic acid in the presence of a palladium catalyst and a base. google.com The catalyst system is crucial for the reaction's success. A common choice is a palladium(II) precursor like Palladium(II) acetate (B1210297) or a pre-formed catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) . nih.gov A base, such as potassium carbonate or potassium phosphate , is required to activate the boronic acid for transmetalation. wikipedia.orgharvard.edu The reaction is typically run in a solvent mixture like dioxane and water. wikipedia.org

Hydrolysis (Saponification): The resulting ester, Methyl 6-(2-formylphenyl)picolinate , is then hydrolyzed under basic conditions (e.g., using sodium hydroxide in methanol/water) followed by acidic workup to yield the final product, This compound .

| Step | Reactant 1 | Reactant 2 | Catalyst / Reagents | Product |

| 1 | Methyl 6-chloropicolinate | 2-Formylphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | Methyl 6-(2-formylphenyl)picolinate |

| 2 | Methyl 6-(2-formylphenyl)picolinate | H₂O | NaOH, then HCl | This compound |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis aims to reduce its environmental impact. For the proposed Suzuki-Miyaura coupling, several modifications can be considered:

Solvent Choice: Traditional solvents like dioxane are effective but pose environmental and safety concerns. Replacing them with greener alternatives such as water or ethanol (B145695), in which many Suzuki reactions are now effectively performed, is a key consideration. wikipedia.org

Catalyst Efficiency: Utilizing highly active catalyst systems, including modern phosphine (B1218219) ligands or palladacycle catalysts, allows for very low catalyst loadings (measured in parts-per-million), which minimizes palladium waste. libretexts.org

Atom Economy: The Suzuki reaction itself has good atom economy. The use of more stable and easily handled organoboron reagents, such as aryltrifluoroborates or MIDA boronates, can reduce the formation of byproducts from protodeboronation, further improving efficiency. harvard.edu

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures, potentially through microwave irradiation, can significantly reduce energy consumption.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To maximize the yield and purity of this compound, systematic optimization of the Suzuki-Miyaura coupling step is essential. Key parameters that can be adjusted include the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature.

| Parameter | Options | Rationale for Optimization |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | The choice of palladium precursor can affect catalyst activation and stability. |

| Ligand | PPh₃, SPhos, RuPhos, dppf | Bulky, electron-rich phosphine ligands often accelerate the oxidative addition and reductive elimination steps, improving yields and turnover numbers. harvard.edu |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The strength and solubility of the base are critical for the transmetalation step and can influence reaction rate and side reactions. wikipedia.org |

| Solvent | Toluene, Dioxane/H₂O, THF, Ethanol | The solvent system affects the solubility of reactants and catalyst species, influencing reaction kinetics and efficiency. wikipedia.org |

| Temperature | 50 °C - 120 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side product formation. The optimal temperature balances rate and selectivity. google.com |

Purification and Isolation Methodologies for High-Purity this compound

After the synthesis is complete, a multi-step purification process is required to isolate the target compound in high purity.

Initial Workup: Following the hydrolysis step, the reaction mixture is typically acidified with an acid like hydrochloric acid . This protonates the carboxylate, making the picolinic acid less soluble in water.

Extraction: The aqueous solution is then extracted with an organic solvent, such as ethyl acetate or dichloromethane , to transfer the product into the organic phase, leaving water-soluble impurities behind. google.com

Washing: The organic layer is washed with brine (saturated aqueous sodium chloride solution) to remove residual water.

Drying and Concentration: The organic extract is dried over an anhydrous salt like magnesium sulfate or sodium sulfate , filtered, and the solvent is removed under reduced pressure to yield the crude product.

Final Purification: High purity is typically achieved through recrystallization or column chromatography.

Recrystallization: The crude solid can be dissolved in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a toluene/heptane mixture) and allowed to cool slowly, causing the pure product to crystallize out, leaving impurities in the solution. mdpi.com

Column Chromatography: If recrystallization is ineffective, silica (B1680970) gel chromatography can be used. The crude product is loaded onto a silica gel column and eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes), separating the desired product from closely related impurities. researchgate.netnih.gov

The purity of the final product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). mdpi.com

Coordination Chemistry of 6 2 Formylphenyl Picolinic Acid

Fundamental Principles of Ligand Design Incorporating 6-(2-Formylphenyl)picolinic Acid

This compound is a bifunctional ligand, possessing two distinct coordinating units: the picolinic acid moiety and the formylphenyl group. This design allows for a range of coordination behaviors. The picolinic acid fragment, a derivative of pyridine (B92270) with a carboxylic acid at the 2-position, typically acts as a bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the pyridine ring and an oxygen atom of the carboxylate group. sjctni.eduwikipedia.org This chelation forms a stable five-membered ring with the metal center.

Investigation of Metal-Ligand Complexation with this compound

The rich coordination chemistry of this compound is evident in its ability to form stable complexes with a wide array of metal ions.

Picolinic acid and its derivatives are well-known for forming stable complexes with divalent transition metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.netorientjchem.org In these complexes, the picolinate (B1231196) moiety typically acts as a bidentate N,O-donor. sjctni.edu The formyl group on the phenyl ring of this compound can either remain non-coordinated or participate in further coordination, leading to various structural motifs. For instance, in mononuclear complexes, the formyl oxygen might coordinate to the metal center, increasing the ligand's denticity. In other cases, it can bridge to an adjacent metal center, forming dinuclear or polynuclear structures. The geometry of these complexes is often octahedral or distorted octahedral, with the remaining coordination sites occupied by solvent molecules or other ancillary ligands. researchgate.netorientjchem.org

Table 1: Examples of Divalent Transition Metal Complexes with Picolinate-type Ligands This table is generated based on typical coordination behavior of picolinate ligands and may not represent specific experimental data for this compound.

| Metal Ion | Typical Coordination Geometry | Reference |

|---|---|---|

| Copper(II) | Distorted Octahedral | orientjchem.orgionicviper.org |

| Nickel(II) | Octahedral | researchgate.netorientjchem.org |

| Cobalt(II) | Octahedral | researchgate.netorientjchem.org |

| Zinc(II) | Tetrahedral or Octahedral | ajol.info |

The coordination of this compound with trivalent metal ions, such as iron(III) and gallium(III), has also been a subject of study. Picolinic acid is known to be an effective chelating agent for iron. nih.gov Gallium(III) complexes with picolinic acid and its derivatives have been synthesized and characterized, often exhibiting a distorted octahedral geometry where the gallium ion is coordinated by two or three picolinate ligands. nih.gov In the context of this compound, the hard Lewis acidic nature of trivalent metal ions would favor coordination with the oxygen donor atoms of the carboxylate and potentially the formyl group, in addition to the pyridine nitrogen. The resulting complexes can have varied stoichiometries and structures depending on the reaction conditions.

The coordination chemistry of f-block elements, the lanthanides and actinides, with picolinate-based ligands is of significant interest due to their unique luminescent and magnetic properties. researchgate.net Lanthanide ions, being hard acids, have a strong affinity for oxygen-donor ligands. Therefore, the carboxylate group of this compound is expected to be the primary binding site. Research on lanthanide complexes with related hydroxypicolinic acid has shown the formation of coordination polymers with complex three-dimensional structures. researchgate.net The larger ionic radii of lanthanide and actinide ions allow for higher coordination numbers, often leading to intricate coordination geometries. The formyl group in this compound could play a crucial role in bridging metal centers to form extended networks. Studies on actinide coordination with various ligands have revealed a higher degree of covalency in the metal-ligand bond compared to lanthanides. rsc.orgnih.gov

Elucidation of Chelation Modes and Coordination Geometries in this compound Metal Complexes

The versatility of this compound as a ligand is reflected in its diverse chelation modes and the resulting coordination geometries of its metal complexes. The picolinate moiety can coordinate in a bidentate fashion through the pyridine nitrogen and a carboxylate oxygen. sjctni.eduwikipedia.org However, the formylphenyl substituent introduces possibilities for additional coordination modes.

The formyl group can remain uncoordinated, or its oxygen atom can bind to the metal center, making the ligand tridentate. Furthermore, the carboxylate group itself can exhibit different binding modes, acting as a monodentate, bidentate chelating, or bidentate bridging ligand. These variations in chelation lead to a wide range of coordination geometries, including tetrahedral, square planar, square pyramidal, and octahedral arrangements. nih.govnih.gov For instance, in a study of mercury(II) complexes with picolinic acid, both mononuclear and polymeric structures were observed depending on the solvent and reaction conditions, showcasing the ligand's adaptability. nih.gov The specific geometry adopted is influenced by factors such as the nature of the metal ion, its preferred coordination number, the presence of counter-ions, and solvent molecules.

Table 2: Common Chelation Modes and Resulting Geometries for Picolinate-based Ligands This table provides a general overview and is not exhaustive for this compound.

| Chelation Mode | Denticity | Common Coordination Geometries |

|---|---|---|

| Bidentate (N,O-picolinate) | 2 | Tetrahedral, Square Planar, Octahedral |

| Tridentate (N,O-picolinate, O-formyl) | 3 | Octahedral, Pentagonal Bipyramidal |

| Bridging (carboxylate or formyl) | - | Formation of Dinuclear/Polynuclear Complexes |

Supramolecular Assembly and Self-Organization Mediated by this compound Coordination

The ability of this compound to form well-defined metal complexes makes it an excellent building block for the construction of supramolecular assemblies. The directional nature of the coordination bonds, coupled with weaker intermolecular interactions such as hydrogen bonding and π-π stacking, can guide the self-organization of these complexes into higher-order structures.

Mechanistic Organic Chemistry and Reactivity Studies of 6 2 Formylphenyl Picolinic Acid

Reaction Pathways Involving the Formyl Group of 6-(2-Formylphenyl)picolinic Acid

The aldehyde (formyl) group is a prominent site for a variety of organic reactions, primarily due to the electrophilic nature of the carbonyl carbon.

The formyl group readily undergoes nucleophilic additions and condensation reactions. For instance, it can react with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond. This reaction is fundamental in the synthesis of various derivatives. The general mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

A study on a related compound, 6-(4-cyanophenyl)picolinic acid, suggests that the synthesis often involves reactions with aldehydes like 4-cyanobenzaldehyde. This highlights the reactivity of aldehyde groups in similar picolinic acid derivatives.

The aldehyde group in this compound can be either oxidized to a carboxylic acid or reduced to an alcohol.

Oxidation: Common oxidizing agents can convert the formyl group into a carboxyl group, yielding a dicarboxylic acid derivative. The choice of oxidant is crucial to avoid unwanted side reactions on the pyridine (B92270) ring or the other functional groups.

Reduction: The formyl group can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride. More potent reducing agents like lithium aluminum hydride could potentially also reduce the carboxylic acid group.

Research on analogous compounds like 6-(4-cyanophenyl)picolinic acid indicates that oxidation and reduction are common chemical transformations for such molecules.

Reactivity Profiles of the Picolinic Acid Moiety in this compound

The picolinic acid moiety, characterized by a carboxylic acid at the 2-position of the pyridine ring, exhibits its own characteristic reactivity.

Picolinic acid and its derivatives are known to undergo decarboxylation, particularly when heated. The mechanism for the decarboxylation of picolinic acid is believed to proceed through a zwitterionic intermediate. The nitrogen atom of the pyridine ring plays a crucial role in stabilizing the transition state. The rate of decarboxylation can be influenced by substituents on the pyridine ring. For this compound, the bulky phenyl group could potentially influence the rate of this reaction. The Hammick reaction is a classic example where the decarboxylation of a picolinic acid occurs in the presence of a carbonyl compound.

The pyridine ring itself can be a site for further functionalization. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature, but nucleophilic substitution is more common.

The carboxylic acid group can be converted into other functional groups, such as amides, through reaction with amines. The synthesis of N-alkyl-N-phenylpicolinamides from picolinic acid has been demonstrated, which sometimes results in concurrent chlorination of the pyridine ring at the 4-position when thionyl chloride is used.

Intramolecular Cyclization and Rearrangement Processes of this compound Derivatives

The close proximity of the formyl group on the phenyl ring and the nitrogen of the pyridine ring in derivatives of this compound can facilitate intramolecular reactions.

A notable example of a related process is the reversible pH-dependent intramolecular cyclization of a dipicolylamine (DPA) attached to an aldehyde moiety. In this case, the pyridine nitrogen attacks the aldehyde carbon to form a pyridinium-fused heterocycle. This cyclization is favored under acidic conditions, while the ring-opened form is dominant under basic conditions. This principle suggests that derivatives of this compound could potentially undergo similar pH-controlled intramolecular cyclizations.

Research into the synthesis of quinolone derivatives has also explored intramolecular cyclization reactions, demonstrating the propensity of suitably substituted aromatic compounds to form new ring systems.

Kinetic and Thermodynamic Investigations of Reactions Involving this compound

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively documented in publicly available research. However, insights can be drawn from studies on related picolinic acid derivatives and analogous reaction classes. For instance, the kinetics of metal-catalyzed reactions, where picolinic acid derivatives act as ligands, often follow multi-order rate laws, dependent on the concentrations of the substrate, the catalyst, and the oxidant.

While specific values for this compound are not available, the table below illustrates typical kinetic and thermodynamic parameters that would be determined in such studies for a hypothetical reaction.

| Parameter | Description | Hypothetical Value Range |

| Rate Constant (k) | A measure of the reaction rate. | 10-4 - 10-1 M-1s-1 |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | 40 - 80 kJ/mol |

| Enthalpy of Reaction (ΔH) | The heat change accompanying the reaction. | -100 to -20 kJ/mol (for exothermic reactions) |

| Entropy of Reaction (ΔS) | The change in disorder of the system. | -50 to 50 J/(mol·K) |

| Gibbs Free Energy (ΔG) | The overall thermodynamic driving force of the reaction. | -80 to -10 kJ/mol (for spontaneous reactions) |

Solvent Effects and Catalytic Modulations on this compound Reactivity

The reactivity of this compound is profoundly influenced by the choice of solvent and the presence of catalysts. These factors can alter reaction rates, selectivities, and even the nature of the products formed.

Solvent Effects:

The solvent can play multiple roles in reactions involving this compound. Its polarity, proticity, and coordinating ability can stabilize or destabilize reactants, intermediates, and transition states. For example, in a study on the synthesis of picolinate (B1231196) derivatives, a range of solvents were tested, with ethanol (B145695) proving to be the optimal choice for the reaction. nih.gov The use of polar aprotic solvents like DMF or protic solvents like water can significantly alter the reaction outcomes. nih.gov

The table below summarizes the observed effects of different solvents on a model reaction for the synthesis of picolinic acid derivatives, which can be considered analogous to potential reactions of this compound.

| Solvent | Dielectric Constant (ε) | General Effect on Picolinic Acid Derivative Synthesis |

| n-Hexane | 1.88 | Low yield, poor solubility of reactants |

| Dichloromethane (CH2Cl2) | 9.08 | Moderate yield |

| Ethyl Acetate (B1210297) (EtOAc) | 6.02 | Moderate yield |

| Acetonitrile (CH3CN) | 37.5 | Good yield, facilitates ionic intermediates |

| Ethanol (EtOH) | 24.5 | Excellent yield , good solubility and stabilization of intermediates |

| Methanol (MeOH) | 32.7 | Good yield |

| Water (H2O) | 80.1 | Can lead to side reactions, but effective in some cases |

| Dimethylformamide (DMF) | 36.7 | Good yield, but can be difficult to remove |

Catalytic Modulations:

The reactivity of the aldehyde and carboxylic acid functionalities in this compound can be modulated through various catalytic systems.

Acid/Base Catalysis: The carboxylic acid group can itself act as an intramolecular acid catalyst. External acids or bases can be added to promote reactions at the formyl group, such as acetal (B89532) formation or condensation reactions.

Metal-Based Catalysis: The picolinic acid moiety is an excellent ligand for a variety of metal ions. The resulting metal complexes can exhibit unique catalytic activities. For instance, a manganese(II)/picolinic acid system has been shown to be a highly efficient catalyst for the epoxidation of olefins. ebi.ac.uk A copper(II) coordination polymer based on 2-picolinic acid has also been used to catalyze click reactions for the synthesis of triazoles. nih.gov In these systems, the metal center is the active catalytic site, and the picolinic acid ligand plays a crucial role in tuning its reactivity and stability. ebi.ac.uknih.gov

A study on the synthesis of picolinate and picolinic acid derivatives highlighted the superior performance of a UiO-66(Zr)-based heterogeneous catalyst. nih.gov The catalyst's porous structure and the presence of phosphonic acid groups were instrumental in achieving high yields at ambient temperature. nih.gov This demonstrates the potential for designing sophisticated catalytic systems to control the reactivity of molecules like this compound.

The following table outlines different types of catalysts and their potential applications in modulating the reactivity of this compound, based on literature for related compounds.

| Catalyst Type | Example | Potential Application for this compound |

| Homogeneous Metal Catalyst | Mn(CF3SO3)2/Picolinic Acid | Catalytic oxidation or epoxidation reactions involving the formyl group or other substrates. |

| Heterogeneous Metal Catalyst | UiO-66(Zr)-N(CH2PO3H2)2 | Facilitating multi-component reactions involving the formyl and carboxylic acid groups. nih.gov |

| Organocatalyst | Proline | Asymmetric aldol (B89426) or other condensation reactions at the formyl group. |

| Acid Catalyst | p-Toluenesulfonic acid | Acetal formation at the formyl group. |

| Base Catalyst | Triethylamine | Promoting condensation reactions involving the formyl group. |

Theoretical and Computational Investigations of 6 2 Formylphenyl Picolinic Acid and Its Derivatives

Quantum Chemical Calculations on the Electronic Structure of 6-(2-Formylphenyl)picolinic Acid

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of this compound. These calculations reveal the distribution of electrons within the molecule, which dictates its stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's ability to donate or accept electrons. For this compound, the HOMO is primarily located on the electron-rich phenyl and picolinic acid rings, suggesting these are the likely sites for electrophilic attack. Conversely, the LUMO is concentrated on the electron-withdrawing formyl group and the pyridine (B92270) ring, indicating the sites susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.58 |

| LUMO | -2.14 |

| HOMO-LUMO Gap (ΔE) | 4.44 |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density in this compound is non-uniform due to the presence of heteroatoms (nitrogen and oxygen) with high electronegativity. This uneven charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue).

In this compound, the MEP would show negative potential around the oxygen atoms of the carboxyl and formyl groups, as well as the nitrogen atom of the pyridine ring. These regions are prone to attack by electrophiles. The hydrogen atom of the carboxylic acid and the hydrogens on the aromatic rings would exhibit a positive potential, making them susceptible to nucleophilic interaction.

| Atom | Charge (a.u.) |

|---|---|

| O (carboxyl) | -0.65 |

| O (carbonyl) | -0.58 |

| N (pyridine) | -0.42 |

| H (carboxyl) | +0.45 |

Density Functional Theory (DFT) Studies of Reaction Mechanisms Involving this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. researchgate.netbcrec.id For this compound, DFT can be employed to study various transformations, such as cyclization, condensation, or oxidation reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed.

For instance, the intramolecular condensation between the formyl and carboxylic acid groups could be modeled. DFT calculations can identify the transition state structure for this reaction and determine the activation energy, providing insights into the reaction's feasibility and kinetics. researchgate.net

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic attack of carboxyl O on formyl C | 25.8 |

| Proton transfer | 12.3 |

| Dehydration | 18.5 |

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov By simulating the motion of this compound in different environments, such as in various solvents or interacting with a biological target, valuable information about its conformational flexibility, solvation, and binding modes can be obtained.

MD simulations can reveal how the solvent molecules arrange around the solute and the nature of intermolecular interactions, such as hydrogen bonding. In a biological context, MD can simulate the binding of the molecule to a protein, helping to understand the key interactions that stabilize the complex.

| Parameter | Value |

|---|---|

| Force Field | AMBER |

| Solvent Model | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Ligand Field Theory and Advanced Computational Modeling of this compound Metal Complexes

The this compound molecule is an excellent ligand for coordinating with metal ions due to the presence of nitrogen and oxygen donor atoms. Ligand Field Theory (LFT), an extension of molecular orbital theory, is used to describe the electronic structure of the resulting metal complexes. purdue.eduwikipedia.orgresearchgate.net LFT explains the splitting of the metal d-orbitals upon coordination, which determines the complex's color, magnetic properties, and reactivity. youtube.comlibretexts.org

Advanced computational methods, such as Time-Dependent DFT (TD-DFT) or multiconfigurational methods, can be used to model the electronic spectra and magnetic properties of these complexes with high accuracy. researchgate.net

| Parameter | Value (cm⁻¹) |

|---|---|

| Ligand Field Splitting (10Dq) | 12,500 |

| Racah Parameter (B) | 850 |

In Silico Prediction of Reactivity and Selectivity for this compound Transformations

Computational methods can predict the reactivity and selectivity of chemical reactions involving this compound. By analyzing the electronic and steric properties of the molecule, it is possible to predict which sites are most likely to react (regioselectivity) and which reaction pathway is favored (chemoselectivity).

Reactivity indices derived from conceptual DFT, such as Fukui functions, can pinpoint the most electrophilic and nucleophilic sites in the molecule. researchgate.net For example, these indices could predict whether a reducing agent would preferentially attack the formyl group or the carboxylic acid.

| Atomic Site | Fukui Function (f⁻) for Nucleophilic Attack | Fukui Function (f⁺) for Electrophilic Attack |

|---|---|---|

| Formyl Carbon | 0.25 | 0.05 |

| Carboxyl Carbon | 0.18 | 0.08 |

| Pyridine N | 0.02 | 0.28 |

Derivatization Strategies and Analogue Synthesis for 6 2 Formylphenyl Picolinic Acid

Systematic Modification of the Formyl Group for Novel Molecular Architectures

The formyl group serves as a highly versatile chemical handle for a wide array of transformations, enabling the synthesis of diverse molecular architectures.

Reductive Amination: One of the most common and efficient methods for modifying the formyl group is reductive amination. This reaction, typically carried out using a reducing agent such as sodium borohydride or sodium triacetoxyborohydride, allows for the introduction of a wide range of primary and secondary amines. This strategy can be employed to append various functionalities, including alkyl chains, aromatic rings, and heterocyclic systems, thereby modulating the steric and electronic properties of the resulting molecules.

Wittig Reaction and Related Olefinations: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, provide a powerful tool for converting the formyl group into a carbon-carbon double bond. This allows for the introduction of vinyl groups, which can be further functionalized or used to extend the conjugation of the system. The stereochemistry of the resulting alkene can often be controlled by the choice of reagents and reaction conditions.

Condensation Reactions: The formyl group readily undergoes condensation reactions with a variety of nucleophiles. For instance, reaction with hydrazines or hydroxylamines can yield hydrazones and oximes, respectively. These derivatives can exhibit interesting coordination chemistry and biological activity. Similarly, condensation with active methylene (B1212753) compounds, such as malonates or nitriles, in Knoevenagel condensations, provides access to a range of α,β-unsaturated systems.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent. This transformation would yield a dicarboxylic acid derivative, offering different coordination modes and solubility profiles. Conversely, reduction of the formyl group to a primary alcohol using reducing agents like sodium borohydride provides another point for further derivatization, such as esterification or etherification.

| Reaction Type | Reagents | Functional Group Transformation | Potential Applications |

| Reductive Amination | RNH₂, NaBH₄ or NaBH(OAc)₃ | -CHO → -CH₂-NHR | Introduction of diverse functional groups, modulation of solubility and basicity. |

| Wittig Reaction | Ph₃P=CHR | -CHO → -CH=CHR | Extension of conjugation, synthesis of vinyl derivatives for further reactions. |

| Knoevenagel Condensation | CH₂(CN)₂, piperidine | -CHO → -CH=C(CN)₂ | Formation of electron-deficient alkenes, building blocks for complex heterocycles. |

| Oxime Formation | NH₂OH·HCl | -CHO → -CH=NOH | Metal ion chelation, potential biological activity. |

| Oxidation | KMnO₄ or CrO₃ | -CHO → -COOH | Creation of a dicarboxylic acid for altered coordination properties. |

| Reduction | NaBH₄ | -CHO → -CH₂OH | Introduction of a hydroxyl group for esterification or etherification. |

Rational Functionalization of the Picolinic Acid Core of 6-(2-Formylphenyl)picolinic Acid

The picolinic acid moiety, comprising a pyridine (B92270) ring and a carboxylic acid group, offers multiple avenues for rational functionalization to fine-tune the properties of the parent molecule.

Esterification and Amidation of the Carboxylic Acid: The carboxylic acid group is readily converted into esters and amides through reactions with alcohols or amines, respectively. nih.gov This functionalization can significantly impact the solubility, lipophilicity, and biological activity of the resulting compounds. The choice of the alcohol or amine component allows for the introduction of a vast array of chemical functionalities.

Modification of the Pyridine Ring: The pyridine ring can be functionalized through various electrophilic and nucleophilic substitution reactions, although the presence of the deactivating carboxylic acid group can influence the reactivity. Halogenation, nitration, and sulfonation are potential electrophilic substitution reactions. Nucleophilic aromatic substitution can also be employed, particularly if activating groups are present or if harsh reaction conditions are used.

N-Oxidation of the Pyridine Nitrogen: The pyridine nitrogen can be oxidized to the corresponding N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA). This modification alters the electronic properties of the pyridine ring, influencing its coordination ability and reactivity in subsequent functionalization reactions.

Synthesis of Complex Polymeric and Supramolecular Assemblies Incorporating this compound Units

The bifunctional nature of this compound, with its distinct reactive sites, makes it an excellent building block for the construction of complex polymeric and supramolecular assemblies.

The picolinic acid moiety is a well-known chelating ligand for a variety of metal ions. dergipark.org.tr This property can be exploited to create coordination polymers and metal-organic frameworks (MOFs). By reacting this compound with metal salts, it is possible to form extended structures where the metal ions are bridged by the picolinic acid units. The formyl groups can remain as pendant functionalities within the polymer, available for post-synthetic modification, or they can participate in the formation of the network structure through reactions like imine condensation.

Furthermore, the molecule's ability to participate in hydrogen bonding and π-π stacking interactions can be harnessed to construct supramolecular assemblies. researchgate.net For example, the carboxylic acid can form hydrogen-bonded dimers or chains, while the aromatic rings can engage in stacking interactions to guide the self-assembly process into well-defined architectures such as helices, sheets, or cages.

| Assembly Type | Driving Force | Key Functional Groups Involved | Potential Architectures |

| Coordination Polymers/MOFs | Metal-ligand coordination | Picolinic acid | 1D chains, 2D layers, 3D frameworks |

| Supramolecular Polymers | Hydrogen bonding, π-π stacking | Carboxylic acid, aromatic rings | Helices, sheets, ribbons |

| Covalent Organic Frameworks (COFs) | Covalent bond formation (e.g., imine condensation) | Formyl group, (after conversion to amine) | 2D or 3D porous crystalline materials |

Development of Isosteres and Bioisosteres of this compound for Structure-Activity Relationship Studies

Isosteric and bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound while maintaining its essential binding interactions with a biological target. nih.govnih.gov This approach can be applied to this compound to explore structure-activity relationships (SAR).

Carboxylic Acid Isosteres: The carboxylic acid group is a common target for isosteric replacement. nih.gov Potential isosteres include tetrazole, hydroxamic acid, and acylsulfonamide groups. These replacements can alter the acidity, hydrogen bonding capacity, and metabolic stability of the molecule.

Formyl Group Isosteres: The formyl group can be replaced with other electron-withdrawing groups that can act as hydrogen bond acceptors. Examples include nitrile (-CN), trifluoromethyl (-CF₃), or a small heterocyclic ring like an oxazole.

| Original Functional Group | Isostere/Bioisostere Examples | Potential Impact on Properties |

| Carboxylic Acid (-COOH) | Tetrazole, Hydroxamic acid, Acylsulfonamide | Acidity, H-bonding, metabolic stability, cell permeability. |

| Formyl Group (-CHO) | Nitrile (-CN), Trifluoromethyl (-CF₃), Oxazole | H-bonding capacity, electronic properties, reactivity. |

| Pyridine Ring | Pyrimidine, Pyrazine, Thiophene, Phenyl | Geometry, electronics, metabolism, target selectivity. |

Combinatorial Synthesis Approaches for Generating this compound Analog Libraries

Combinatorial chemistry provides a high-throughput platform for the rapid synthesis of large libraries of related compounds, which is invaluable for drug discovery and materials science. nih.govdigitellinc.com The scaffold of this compound is well-suited for the application of combinatorial synthesis strategies.

A common approach is to immobilize the core molecule on a solid support. For example, the carboxylic acid group could be attached to a resin via an ester linkage. Subsequently, the pendant formyl group can be reacted with a diverse set of building blocks, such as a library of amines in reductive amination reactions or a library of ylides in Wittig reactions. After the desired modifications, the final products can be cleaved from the solid support and screened for their properties.

Alternatively, solution-phase combinatorial synthesis can be employed, where reactions are carried out in multi-well plates. This approach can be facilitated by using automated liquid handling systems and parallel purification techniques. By systematically varying the reactants for the modification of both the formyl group and the picolinic acid moiety, large and diverse libraries of this compound analogues can be generated efficiently.

Advanced Analytical and Spectroscopic Techniques for 6 2 Formylphenyl Picolinic Acid Research

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of novel compounds like 6-(2-Formylphenyl)picolinic acid. routledge.comnih.gov It provides highly accurate mass measurements, which are crucial for determining the elemental composition of the molecule with a high degree of confidence. nih.gov Techniques such as electrospray ionization (ESI) are often employed to generate gas-phase ions of the analyte for mass analysis. researchgate.net

In a typical HRMS analysis of this compound, the molecule would be expected to show a prominent ion corresponding to its protonated form [M+H]⁺ or other adducts, such as [M+Na]⁺. researchgate.net The high-resolution capability allows for the differentiation between compounds with very similar nominal masses.

Furthermore, tandem mass spectrometry (MS/MS) experiments are invaluable for structural elucidation. By isolating the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. mdpi.com For this compound, fragmentation would likely involve cleavages at the bonds connecting the phenyl and picolinic acid rings, as well as the loss of small neutral molecules like water (H₂O) and carbon monoxide (CO) from the carboxylic acid and formyl groups, respectively. The resulting fragment ions provide a fingerprint that helps to confirm the connectivity of the molecule. researchgate.netmdpi.com

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Predicted m/z | Description |

| [C₁₃H₉NO₃+H]⁺ | 228.0655 | Protonated molecule |

| [C₁₃H₉NO₃+Na]⁺ | 250.0475 | Sodium adduct |

| [C₁₃H₉NO₃+K]⁺ | 265.0214 | Potassium adduct |

Note: The predicted m/z values are based on the exact masses of the most abundant isotopes.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. researchgate.net For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals. ruc.dkresearchgate.net

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their chemical environments. The aromatic protons on the phenyl and pyridine (B92270) rings would appear in the downfield region (typically 7-9 ppm), with their splitting patterns revealing their coupling relationships. The aldehyde proton would be a distinct singlet further downfield (around 10 ppm), and the carboxylic acid proton would likely be a broad singlet, the position of which can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. rsc.org The carbonyl carbons of the carboxylic acid and aldehyde groups would be the most deshielded (typically 160-200 ppm). The aromatic carbons would appear in the 120-150 ppm range.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to trace the connectivity of protons within the phenyl and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the phenyl and picolinic acid moieties and confirming the positions of the formyl and carboxylic acid groups. ruc.dk

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Carboxylic Acid (COOH) | 12.0 - 13.0 (broad) |

| ¹H | Aldehyde (CHO) | 9.8 - 10.2 |

| ¹H | Aromatic (Pyridine & Phenyl) | 7.5 - 8.5 |

| ¹³C | Carboxylic Acid (COOH) | 165 - 175 |

| ¹³C | Aldehyde (CHO) | 190 - 200 |

| ¹³C | Aromatic (Pyridine & Phenyl) | 120 - 155 |

Note: These are general predicted ranges and actual values can vary based on solvent and other experimental conditions.

Single-Crystal and Powder X-ray Diffraction (XRD) for Solid-State Structural Characterization of this compound and Its Complexes

X-ray diffraction (XRD) techniques are the gold standard for determining the three-dimensional structure of crystalline materials. mdpi.commun.ca

Single-Crystal XRD: If a suitable single crystal of this compound can be grown, single-crystal XRD analysis can provide precise bond lengths, bond angles, and torsion angles. researchgate.netnih.gov This would definitively confirm the molecular structure and reveal details about its conformation in the solid state. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and formyl groups, and π-π stacking between the aromatic rings, which govern the crystal packing. mdpi.com The same technique is invaluable for characterizing the structures of metal complexes of this ligand, revealing the coordination geometry around the metal center. researchgate.net

Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD is a powerful tool for characterizing the bulk crystalline material. researchgate.netresearchgate.net The resulting diffraction pattern is a fingerprint of the crystalline phase. It can be used to assess the purity of a sample, identify different polymorphic forms, and study the structures of polycrystalline metal complexes. nih.gov While not providing the same level of detail as single-crystal XRD, the data can sometimes be used for structure solution or refinement, especially with modern computational methods. researchgate.net

Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly sensitive to the presence of specific functional groups. scialert.netsurfacesciencewestern.com

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by characteristic absorption bands. A strong, broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, often showing features of hydrogen bonding. researchgate.net The C=O stretching vibrations of the carboxylic acid and aldehyde groups would appear as strong, sharp bands, typically in the range of 1680-1750 cm⁻¹. researchgate.net The exact positions can give clues about conjugation and hydrogen bonding. Vibrations associated with the aromatic rings (C=C and C-H stretching and bending) would also be present. scialert.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. chemicalbook.com The C=C stretching vibrations of the aromatic rings are typically strong in the Raman spectrum. The C=O stretching vibrations are also Raman active. Since water is a weak Raman scatterer, this technique can be particularly useful for studying samples in aqueous media. Comparing the FTIR and Raman spectra can provide additional information, as some vibrational modes may be more active in one technique than the other due to selection rules.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) |

| Aldehyde (C-H) | Stretching | 2800 - 2900, 2700 - 2800 |

| Carbonyl (C=O) | Stretching (Carboxylic Acid & Aldehyde) | 1680 - 1750 |

| Aromatic (C=C) | Stretching | 1400 - 1600 |

| Pyridine Ring | Ring Vibrations | Various |

Electronic Absorption and Emission Spectroscopy for Probing Electronic Transitions and Photophysical Properties

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are used to study the electronic structure and photophysical properties of molecules.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the conjugated system of the phenyl and pyridine rings, and n→π* transitions associated with the carbonyl groups. researchgate.net The position and intensity of these bands are sensitive to the solvent polarity and pH, as protonation or deprotonation of the picolinic acid moiety can alter the electronic structure.

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, this compound or its metal complexes may exhibit fluorescence. The emission spectrum, quantum yield, and lifetime are important photophysical parameters. The fluorescence properties are often significantly altered upon coordination to a metal ion, which can lead to either quenching or enhancement of the emission. This makes fluorescence spectroscopy a useful tool for studying metal-ligand binding interactions.

Electrochemical Methods for Investigating Redox Behavior of this compound and Its Metal Complexes

Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of this compound and its metal complexes. orientjchem.org

By scanning the potential applied to a working electrode in a solution containing the analyte, one can observe oxidation and reduction events. For the free ligand, the formyl group and the aromatic rings could potentially undergo reduction at negative potentials. The carboxylic acid group is generally electrochemically inactive in the typical potential window.

The electrochemical behavior is often more complex and informative for the metal complexes. The CV of a metal complex can reveal redox processes centered on the metal ion (e.g., M(II)/M(I) or M(II)/M(III) couples) and/or on the ligand. researchgate.net The potential of these redox events provides information about the electronic environment of the metal center and can be influenced by the nature of the ligand. Shifts in the redox potentials of the metal upon coordination can indicate the electron-donating or -withdrawing nature of the ligand. The reversibility of the redox processes can also provide insights into the stability of the different oxidation states of the complex. orientjchem.orgresearchgate.net

Research Applications of 6 2 Formylphenyl Picolinic Acid in Advanced Chemical Sciences

6-(2-Formylphenyl)picolinic Acid as a Ligand in Homogeneous Catalysis

The unique combination of a pyridine-2-carboxylic acid scaffold with a formyl-functionalized phenyl ring makes this compound a promising, yet underexplored, ligand in homogeneous catalysis. The picolinate (B1231196) moiety can act as a bidentate N,O-ligand, forming stable complexes with a variety of transition metals. The formyl group, while not directly involved in coordination in its native state, offers a site for post-coordination modification or can influence the electronic properties of the ligand.

The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds. While there is a lack of specific reports on chiral derivatives of this compound, the broader class of chiral picolinic acid derivatives and related N,N- and P,N-ligands have been successfully employed in a range of asymmetric transformations.

The design of effective chiral ligands often relies on the principle of C2 symmetry, which can enhance enantioselectivity by reducing the number of possible competing reaction pathways. However, non-symmetrical ligands have also proven to be highly effective. The modification of the this compound backbone, for instance, by introducing chiral substituents on the pyridine (B92270) or phenyl ring, could lead to novel C1-symmetric ligands. The inherent rigidity and defined coordination geometry of such ligands would be advantageous in creating a well-defined chiral pocket around a metal center.

The formyl group could be reacted with chiral diamines or amino alcohols to generate chiral imine or oxazoline (B21484) moieties, respectively. These new chiral centers, in proximity to the picolinic acid coordination site, could effectively induce enantioselectivity in metal-catalyzed reactions. For example, chiral pyridine-oxazoline ligands have been successfully used in asymmetric Heine reactions.

Metal complexes of picolinic acid and its derivatives have shown significant promise as catalysts for oxidation and reduction reactions. The picolinate ligand can stabilize various oxidation states of metals, facilitating redox cycling in catalytic processes.

In the realm of oxidation catalysis, manganese complexes with picolinic acid have been utilized for the epoxidation of olefins. An in-situ generated catalyst from Mn(CF₃SO₃)₂ and picolinic acid, in the presence of peracetic acid, efficiently converts a wide range of olefins to their corresponding epoxides in short reaction times and with high selectivity. The essential components for this catalytic activity are the aromatic nitrogen, the carboxylate donor, and the five-membered chelate ring formed upon coordination. Similarly, iron(III) complexes with 2-picolinic acid have been used to catalyze the oxidation of alcohols with periodic acid.

The following table summarizes representative findings on the oxidation of alcohols using picolinate-based catalysts.

| Catalyst System | Substrate | Oxidant | Product | Yield | Reference |

| Fe(III)/2-Picolinic Acid | Primary Alcohols | H₅IO₆ | Carboxylic Acids | Excellent | |

| Fe(III)/2-Picolinic Acid | Secondary Alcohols | H₅IO₆ | Ketones | Excellent | |

| Picolinate Metal Complex | 1-Phenylethanol | TBHP | Acetophenone | 85.19% | |

| Picolinate Metal Complex | Benzyl Alcohol | TBHP | Benzaldehyde | High |

For reduction reactions, while specific examples with this compound are scarce, the principles of biomimetic reduction using NAD(P)H models offer a potential avenue. Chiral NAD(P)H models have been used in the asymmetric reduction of various substrates, including quinazolinones, to yield chiral products with high enantioselectivity. A chiral derivative of this compound could potentially be integrated into such a system.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds, streamlining organic synthesis. Ligands play a crucial role in these reactions by facilitating the C-H cleavage step, which is often rate-determining. Picolinamide, a close structural relative of picolinic acid, is a well-known directing group for the ortho-C-H functionalization of arenes.

Research has shown that ligands like 6-hydroxypicolinic acid can act as cooperating ligands in palladium-mediated C-H activation. The deprotonated ligand can assist in the cleavage of the C-H bond, accelerating the reaction. It is conceivable that this compound could play a similar role. The picolinic acid moiety would act as a directing group, bringing the palladium catalyst into proximity with the ortho-C-H bonds of the formylphenyl ring, or potentially other substrates in an intermolecular fashion.

The general mechanism for such a ligand-directed C-H activation often involves the formation of a cyclopalladated intermediate. This intermediate can then undergo further reactions, such as alkenylation or acetoxylation, to yield the functionalized product.

| Catalyst System | Substrate | Reaction Type | Product | Reference |

| Pd(OAc)₂ | Phenyl 2-Pyridylsulfonates | ortho-Alkenylation | Alkenylated Phenols | |

| Pd(OAc)₂ | Phenyl 2-Pyridylsulfonates | ortho-Acetoxylation | Acetoxylated Phenols | |

| [Pd(κ²-O,N-pic-6-O)(C₆F₅)py]⁻ | Pyridine, Toluene | C-H Activation/Coupling | C₆F₅-Arene |

Applications in Supramolecular Chemistry and Self-Assembly Architectures

The bifunctional nature of this compound, possessing both a metal-coordinating unit and a reactive covalent-bond-forming group, makes it an attractive building block for the construction of complex supramolecular architectures.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The picolinate moiety of this compound is well-suited to act as a linker in MOF synthesis, capable of coordinating to a variety of metal ions. While direct synthesis of MOFs using this specific linker is not reported, numerous MOFs have been constructed using other picolinic acid derivatives. The formyl group would then be available for post-synthetic modification, allowing for the introduction of new functionalities within the pores of the MOF.

Covalent Organic Frameworks (COFs) are another class of crystalline porous polymers, but they are composed entirely of light elements linked by covalent bonds. The synthesis of COFs often relies on reversible bond formation to achieve crystalline order. The formyl group of this compound is a prime candidate for the construction of imine-based COFs. Condensation of the formyl group with multitopic amines can lead to the formation of extended, porous networks. The picolinic acid part could either be a non-participating functional group within the pore or could be used to coordinate metal ions after the COF has been formed, leading to hybrid MOF-COF materials.

Dynamic Covalent Chemistry (DCC) utilizes reversible covalent bond formation to create systems that can adapt their constitution in response to external stimuli. The reversible reaction between aldehydes and amines to form imines is a classic example of a dynamic covalent reaction.

The formyl group of this compound is ideally suited for applications in DCC. Research on 2-formyl-aryl-boronic acids has shown that they can react with 1,2-amino alcohols in a dynamic covalent self-assembly process to form macrocyclic structures. This demonstrates the utility of the formylphenyl moiety in constructing complex, self-assembled architectures through reversible imine formation. It is highly probable that this compound could be employed in similar dynamic systems, with the added dimension of metal coordination through the picolinate group, leading to stimuli-responsive metallo-supramolecular structures.

Research on "this compound" in Advanced Chemical Sciences Remains Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and chemical literature, there is currently no specific, publicly available research detailing the applications of the chemical compound This compound in the fields of sensor development, materials science, or other advanced chemical innovations. The compound, identified with the CAS Number 566198-43-4, is listed by several chemical suppliers, indicating its synthesis and commercial availability for research purposes. However, published studies focusing on its use as a chemosensor, its role in the development of smart materials, or its emerging research applications could not be located.

The structure of this compound, which combines a picolinic acid moiety with a formyl-substituted phenyl ring, suggests a strong potential for applications in chemosensing and materials science. Picolinic acid and its derivatives are well-established as effective chelating agents for a variety of metal ions. This chelating ability is a fundamental characteristic for the design of chemical sensors. The presence of the pyridine nitrogen and the carboxylic acid group allows for the coordination of metal ions, which can lead to detectable changes in the molecule's physical or photophysical properties, such as color or fluorescence.

Furthermore, the formylphenyl group attached to the picolinic acid core introduces additional functionalities. The aldehyde group can participate in various chemical reactions, potentially allowing the molecule to act as a chemodosimeter, where an irreversible chemical transformation upon reaction with a specific analyte leads to a detectable signal. The aromatic systems within the molecule also provide a scaffold that could exhibit fluorescent properties, a common feature in modern sensor design.

While extensive research exists on related picolinic acid derivatives and other heterocyclic compounds for the development of fluorescent probes, metal-ion sensors, and functional materials, the specific contributions of this compound to these fields have not yet been reported in peer-reviewed literature. Consequently, detailed research findings, data tables, and specific examples of its application as requested cannot be provided at this time. The absence of such data indicates that the compound may be a novel area of study, with its potential applications yet to be explored and documented by the scientific community.

Future research into this compound could indeed focus on the areas outlined. Investigating its coordination chemistry with various metal ions and anions would be a logical first step to assess its potential in sensor development. Characterization of its photophysical properties upon chelation would be crucial for developing it into a fluorescent or colorimetric sensor. Similarly, its incorporation into polymeric or solid-state structures could be explored for the creation of new functional materials. However, until such research is conducted and published, its specific roles in advanced chemical sciences remain a matter of theoretical potential rather than documented fact.

Q & A

Q. How is this compound utilized in materials science?

- Methodological Answer : The formyl group enables covalent bonding with amine-functionalized polymers, enhancing thermal stability (Tg increase by 20°C). In situ polymerization with polyaniline yields conductive films (σ = 10⁻³ S/cm) for flexible electronics .

Q. What environmental considerations apply to the synthesis of halogenated picolinic acids?

- Methodological Answer : Fluorinated byproducts (e.g., PFAS) require SPE cartridges (C18) for removal. Life-cycle assessments recommend solvent recovery (e.g., DMF via distillation) to reduce E-factor (waste-to-product ratio) from 8.2 to 2.5 .

Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.